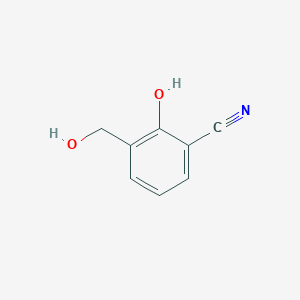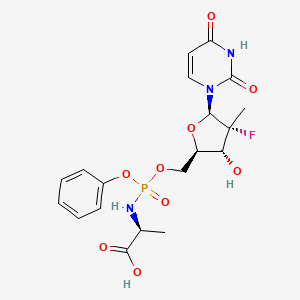
((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a dihydropyrimidinyl group, and a phosphoryl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Dihydropyrimidinyl Group: This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound.
Phosphorylation: The addition of the phosphoryl group is carried out using a phosphorylating agent like phosphorus oxychloride (POCl3).
Final Coupling: The final step involves coupling the intermediate with L-alanine under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinyl moiety, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The phosphoryl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Phosphoric acid derivatives.
科学研究应用
The compound “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds. The dihydropyrimidinyl group can interact with nucleic acids, potentially disrupting their function.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar dihydropyrimidinyl structure.
Phosphorylated Nucleotides: Compounds like adenosine triphosphate (ATP) that contain phosphoryl groups.
Tetrahydrofuran Derivatives: Compounds with similar ring structures used in various chemical syntheses.
Uniqueness
The uniqueness of “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” lies in its combination of a tetrahydrofuran ring, a dihydropyrimidinyl group, a fluorine atom, and a phosphoryl group
属性
分子式 |
C19H23FN3O9P |
|---|---|
分子量 |
487.4 g/mol |
IUPAC 名称 |
(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C19H23FN3O9P/c1-11(16(26)27)22-33(29,32-12-6-4-3-5-7-12)30-10-13-15(25)19(2,20)17(31-13)23-9-8-14(24)21-18(23)28/h3-9,11,13,15,17,25H,10H2,1-2H3,(H,22,29)(H,26,27)(H,21,24,28)/t11-,13+,15+,17+,19+,33?/m0/s1 |
InChI 键 |
SOTQHJIBBYQOGX-KLFGPICTSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
规范 SMILES |
CC(C(=O)O)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



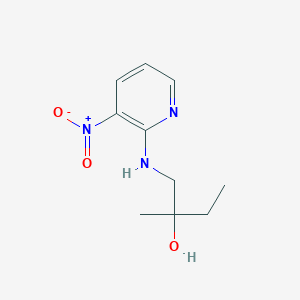

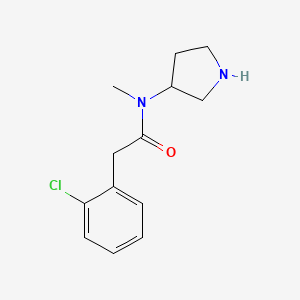
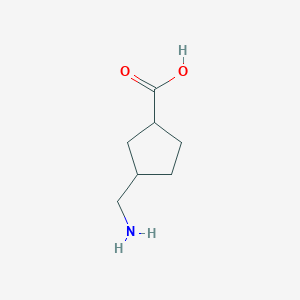
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
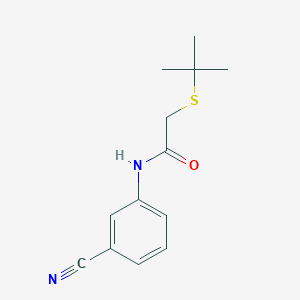
![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)
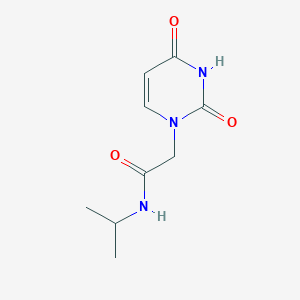
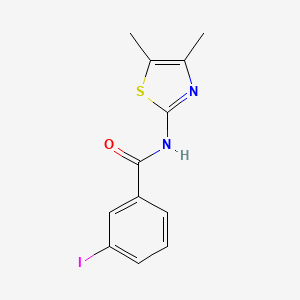
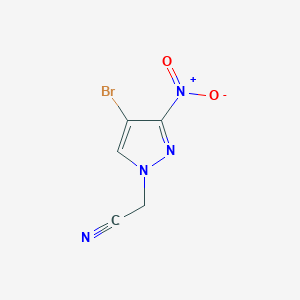
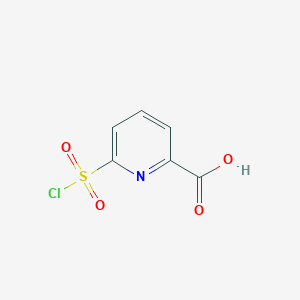
![N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14902820.png)
